Nile red is a lipophilic stain, meaning it has an affinity for fats and oils. Chemically, it's a naphthooxazine dye with the formula C20H18N2O2 []. Nile blue can be converted to Nile red through acid hydrolysis [].
Nile red's significance lies in its ability to selectively stain lipids. In a non-polar environment, Nile red exhibits weak fluorescence. However, in a lipid-rich environment, it fluoresces brightly, emitting colors ranging from deep red to strong yellow-gold []. This property makes it a valuable tool for visualizing and quantifying lipids in cells, tissues, and even food samples [].
The key features of Nile red's structure include two naphthalene rings connected by a central amine group. These aromatic rings contribute to the dye's lipophilicity, allowing it to interact with lipids. Additionally, the presence of conjugated double bonds within the structure facilitates fluorescence [].
It's important to note that the specific color emitted by Nile red depends on the polarity of its surrounding environment. This phenomenon is known as solvatochromism [].
One method for synthesizing Nile red involves the acid hydrolysis of Nile blue with sulfuric acid. This process replaces an iminium group with a carbonyl group [].
Another method utilizes an acid-catalyzed condensation reaction between 5-(dialkylamino)-2-nitrosophenols and 2-naphthol []. However, this method typically requires further purification steps to obtain pure Nile red [].
C16H18N2O2S (Nile blue) + H2O -> C20H18N2O2 (Nile red) + H2SO4 (sulfuric acid)
This is a simplified equation and may not represent the exact reaction mechanism.
Nile red can undergo photobleaching when exposed to intense light, which reduces its fluorescence intensity [].
Nile red's lipophilicity allows it to partition into lipid-rich regions within cells or tissues. In these environments, the dye interacts with the hydrophobic tails of fatty acid chains within lipids, leading to its fluorescence []. The specific mechanism of this interaction is not fully understood but likely involves weak van der Waals forces and hydrophobic interactions [].
One of the most valuable aspects of Nile Red is its fluorescence. This lipophilic dye exhibits very weak fluorescence in water (polar environment) but becomes highly fluorescent when it partitions into lipid droplets (nonpolar environment) within cells [2]. This property allows researchers to easily identify and localize lipid droplets using fluorescence microscopy and flow cytometry [2]. The fluorescence emission spectrum of Nile Red even shifts depending on the polarity of its surrounding environment, providing further insights into the characteristics of the lipid droplets [5].
Here's a link to a research paper that explores the use of Nile Red for detecting lipid droplets in mammalian oocytes: The use of a fluorescent dye, Nile Red, to evaluate the lipid content of single mammalian oocytes - PubMed: